2,3-Dichloro-4-methoxyphenol
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Overview
Description
2,3-Dichloro-4-methoxyphenol: is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of phenol, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a methoxy group is substituted at the 4th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methoxyphenol can be achieved through several methods. One common approach involves the chlorination of 4-methoxyphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at a controlled temperature to ensure selective chlorination at the 2nd and 3rd positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of partially or fully dechlorinated phenols.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methoxyphenol involves its interaction with various molecular targets. The presence of chlorine atoms and the methoxy group influences its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2,4-Dichlorophenol: Similar structure but with chlorine atoms at the 2nd and 4th positions.
4-Methoxyphenol: Lacks chlorine atoms, only has a methoxy group at the 4th position.
2,3-Dichlorophenol: Similar structure but without the methoxy group.
Uniqueness: 2,3-Dichloro-4-methoxyphenol is unique due to the combination of chlorine atoms and a methoxy group on the phenol ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3-dichloro-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIISWCJUGKFBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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